N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a phenyl group, a chromen-2-one moiety, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one moiety can be synthesized via the Knoevenagel reaction, where 7-hydroxycoumarin is treated with an appropriate aldehyde in the presence of a base such as piperidine.
Alkylation Reaction: The 7-hydroxycoumarin derivative is then alkylated using an alkyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate.
Coupling with Phenylacetamide: The alkylated product is then coupled with phenylacetamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl-2-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxy]acetamide
- 2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural features, such as the presence of a phenyl group and a chromen-2-one moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H19NO4/c1-12-13(2)20(23)25-19-14(3)17(10-9-16(12)19)24-11-18(22)21-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,21,22) |
InChI Key |
LBTVVTDDZNVJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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